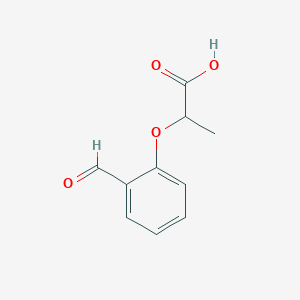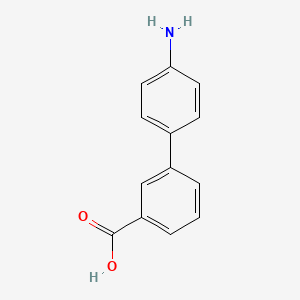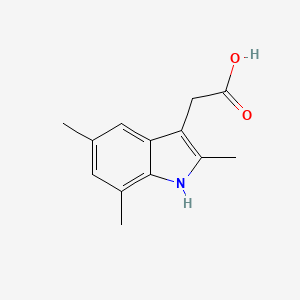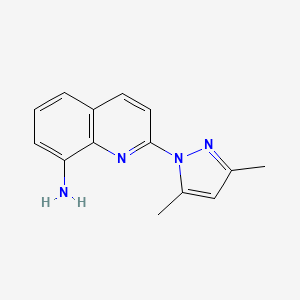
2-(3,5-ジメチル-1H-ピラゾール-1-イル)キノリン-8-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety.
科学的研究の応用
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological molecules.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
生化学分析
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor for c-MET, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound interacts with multiple protein kinases, exhibiting binding properties that make it a valuable tool in studying kinase-related pathways .
Cellular Effects
The effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine on cellular processes are profound. It has been shown to inhibit tumor growth by targeting specific kinases, thereby affecting cell signaling pathways and gene expression . The compound’s influence on cellular metabolism includes altering oxidative stress levels, which can impact various cellular components . These effects highlight its potential in cancer research and therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine exerts its effects through binding interactions with biomolecules. It selectively inhibits c-MET by binding to its active site, preventing phosphorylation and subsequent signaling cascades . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with cholinesterase enzymes, suggesting a mechanism of action that involves enzyme inhibition and potential neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection . Higher doses may lead to toxic or adverse effects, including potential damage to non-target tissues . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with oxidative stress pathways, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage . Understanding these metabolic interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine within cells and tissues are critical for its efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, influencing its overall efficacy in biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine typically involves the condensation of 3,5-dimethylpyrazole with a quinoline derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 8-aminoquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran and may require a catalyst to proceed efficiently .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
類似化合物との比較
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: This compound shares the pyrazole moiety but differs in the aromatic ring structure.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
3,5-Dimethylpyrazole: The core pyrazole structure without the quinoline moiety.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is unique due to the combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356522-39-9 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

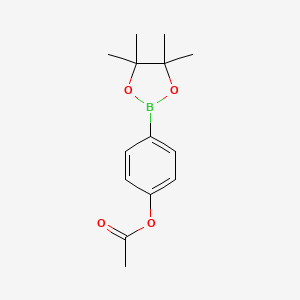

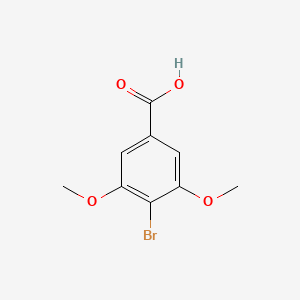
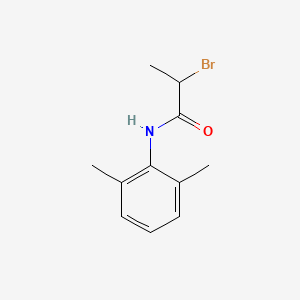

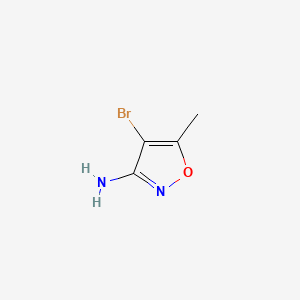

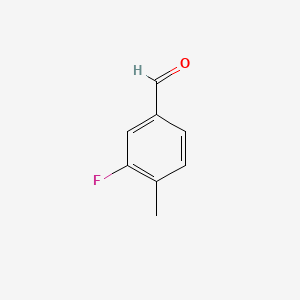
![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)

